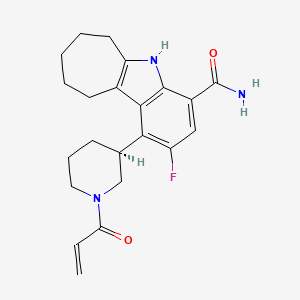
Cinsebrutinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinsebrutinib is a synthetic organic compound classified as a Bruton’s tyrosine kinase inhibitor. It has been developed as an antineoplastic agent, primarily for the treatment of B-cell malignancies, including relapsed or refractory primary and secondary central nervous system lymphomas .
Méthodes De Préparation
The preparation of Cinsebrutinib involves synthetic routes that include the formation of pyridoindolecarboxamides. The specific synthetic route and reaction conditions are detailed in patent WO2021207549. The industrial production methods for this compound are proprietary and involve multiple steps to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Cinsebrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Cinsebrutinib has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of Bruton’s tyrosine kinase.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: It is being researched for its potential to treat various B-cell malignancies, including lymphomas.
Industry: It is used in the development of targeted therapies for cancer treatment .
Mécanisme D'action
Cinsebrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This binding inhibits the kinase’s activity, leading to the disruption of B-cell development and function. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Cinsebrutinib is compared with other Bruton’s tyrosine kinase inhibitors such as:
Ibrutinib: Known for its efficacy in treating B-cell malignancies but has a higher incidence of adverse effects.
Zanubrutinib: Demonstrates better clinical efficacy and safety profiles compared to Ibrutinib.
Orelabrutinib: Offers a more selective inhibition of Bruton’s tyrosine kinase with fewer off-target effects.
Acalabrutinib: Known for its improved safety profile and fewer side effects compared to Ibrutinib
This compound is unique in its potential to treat central nervous system lymphomas, a feature not commonly found in other Bruton’s tyrosine kinase inhibitors .
Propriétés
Numéro CAS |
2724962-58-5 |
|---|---|
Formule moléculaire |
C22H26FN3O2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-fluoro-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide |
InChI |
InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1 |
Clé InChI |
NEHJPDSXWUIXGI-CYBMUJFWSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H](C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |
SMILES canonique |
C=CC(=O)N1CCCC(C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


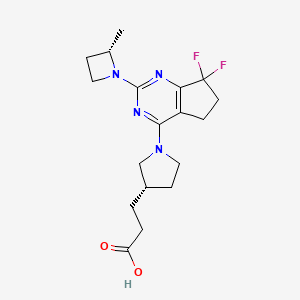
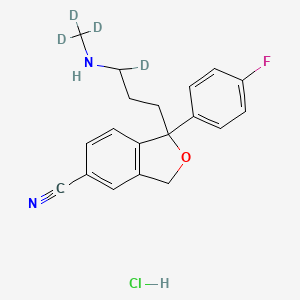
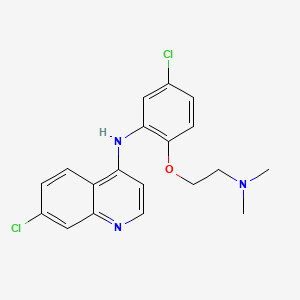
![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
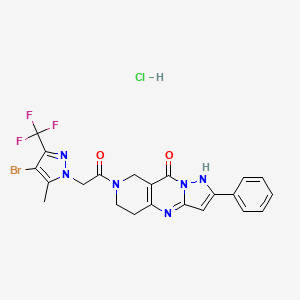
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)

![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
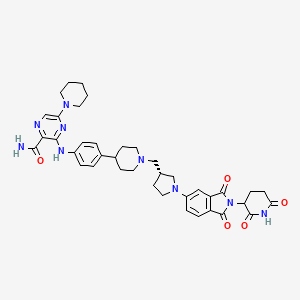
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
